molecular formula C20H20N4O5 B2639834 methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate CAS No. 923257-27-6

methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

Cat. No.: B2639834
CAS No.: 923257-27-6
M. Wt: 396.403
InChI Key: QJIOSWLLLWEYGP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a complex organic compound that features a benzoate ester linked to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The benzoate ester can be introduced through esterification reactions involving methanol and the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazole ring can produce different nitrogen heterocycles.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxy groups and benzoate ester can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate: can be compared to other triazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-12-18(22-23-24(12)13-8-6-5-7-9-13)19(25)21-15-11-17(28-3)16(27-2)10-14(15)20(26)29-4/h5-11H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIOSWLLLWEYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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